molecular formula C15H16N2O B12876247 4-Methoxy-2-phenyl-1-(propan-2-yl)-1H-pyrrole-3-carbonitrile CAS No. 51597-34-3

4-Methoxy-2-phenyl-1-(propan-2-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12876247
CAS No.: 51597-34-3
M. Wt: 240.30 g/mol
InChI Key: ZNOVDCZXGGMJIB-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with isopropyl, methoxy, phenyl, and carbonitrile groups

Preparation Methods

The synthesis of 1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The introduction of the isopropyl, methoxy, and phenyl groups can be achieved through various substitution reactions. For instance, Friedel-Crafts alkylation and acylation can be used to introduce the phenyl group.

    Nitrile Formation: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the pyrrole ring. Common reagents include halogens, alkyl halides, and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrrole derivatives.

Scientific Research Applications

1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of conductive polymers.

    Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism by which 1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile can be compared with other pyrrole derivatives such as:

    1-Methyl-2-phenyl-1H-pyrrole:

    4-Methoxy-2-phenyl-1H-pyrrole-3-carbonitrile: Similar to the target compound but without the isopropyl group, which may affect its biological activity and chemical properties.

The uniqueness of 1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

51597-34-3

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-methoxy-2-phenyl-1-propan-2-ylpyrrole-3-carbonitrile

InChI

InChI=1S/C15H16N2O/c1-11(2)17-10-14(18-3)13(9-16)15(17)12-7-5-4-6-8-12/h4-8,10-11H,1-3H3

InChI Key

ZNOVDCZXGGMJIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=C1C2=CC=CC=C2)C#N)OC

Origin of Product

United States

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